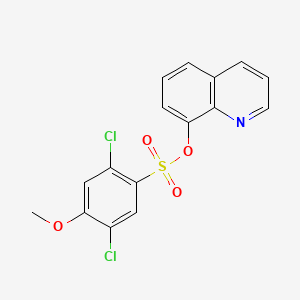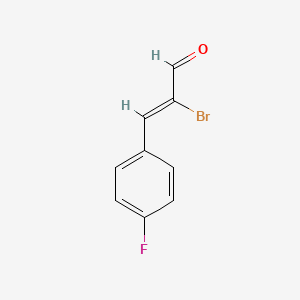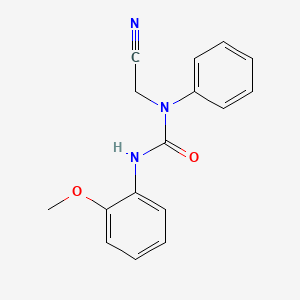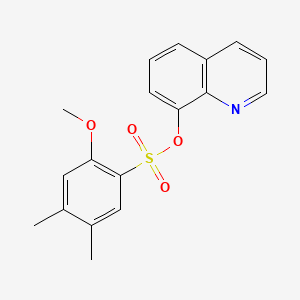
8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonate ester bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of 8-hydroxyquinoline and 2,5-dichloro-4-methoxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise as a fluorescent probe for the detection of metal ions in biological systems. Its ability to bind to specific metal ions makes it useful for studying metal ion homeostasis in cells.
Medicine: Research has indicated potential antimicrobial and anticancer properties. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mecanismo De Acción
The mechanism of action of 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
8-Quinolinyl 2,4-dichloro-5-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Methyl-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate: This compound has a methyl group on the quinoline ring, which can affect its reactivity and biological activity.
Uniqueness: 8-Quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H11Cl2NO4S |
|---|---|
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
quinolin-8-yl 2,5-dichloro-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO4S/c1-22-14-8-12(18)15(9-11(14)17)24(20,21)23-13-6-2-4-10-5-3-7-19-16(10)13/h2-9H,1H3 |
Clave InChI |
AOGTXZJPFFEURV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate](/img/structure/B13368433.png)
![2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one](/img/structure/B13368438.png)
![N-(2-chloro-3-pyridinyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368441.png)
![P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester](/img/structure/B13368444.png)
![N-((2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methyl)-N-(p-tolyl)acetamide](/img/structure/B13368456.png)

![2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one](/img/structure/B13368471.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13368482.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13368487.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)



